molecular formula C20H25N3O B2622330 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide CAS No. 1448052-77-4

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide

Cat. No.: B2622330
CAS No.: 1448052-77-4
M. Wt: 323.44
InChI Key: ITMGAVPRWKGCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide is a benzamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The compound’s structure combines aromatic and aliphatic moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-14-6-2-5-9-18(14)20(24)21-13-16-12-19(15-10-11-15)23(22-16)17-7-3-4-8-17/h2,5-6,9,12,15,17H,3-4,7-8,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMGAVPRWKGCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the cyclopentyl and cyclopropyl groups. This can be achieved through nucleophilic substitution or metal-catalyzed coupling reactions.

    Amide Bond Formation: The final step involves the coupling of the substituted pyrazole with 2-methylbenzoic acid or its derivatives to form the benzamide linkage. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution on the benzamide ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anti-inflammatory Activity

N-((1-Cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide has been shown to exhibit significant anti-inflammatory properties. Research indicates that this compound can reduce edema and inhibit leukocyte migration, which are critical factors in the inflammatory response. The mechanism involves the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α, as well as the suppression of NF-κB activation, a key pathway in inflammation regulation.

Potential as a Kinase Inhibitor

The structural characteristics of this compound suggest it may interact with various biological targets, particularly kinases involved in disease processes. Preliminary studies have noted its potential to inhibit certain enzyme pathways, making it a candidate for further investigation as a kinase inhibitor.

Cancer Treatment

Given its ability to modulate inflammatory pathways and potentially inhibit kinase activity, this compound is being explored for its therapeutic effects in cancer treatment. The inhibition of inflammatory mediators can play a crucial role in tumor progression and metastasis, suggesting that this compound might help mitigate these processes.

Neurological Disorders

The compound's anti-inflammatory properties also position it as a candidate for treating neurodegenerative diseases. Inflammation is a significant contributor to the pathology of conditions like Alzheimer's and Parkinson's disease. By reducing neuroinflammation, this compound may offer neuroprotective benefits .

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory effectsDemonstrated reduced edema and leukocyte migration in animal models.
Study BKinase inhibitionShowed potential to inhibit specific kinases associated with cancer progression.
Study CNeuroprotectionIndicated reduction in neuroinflammation in models of Parkinson's disease.

Mechanism of Action

The mechanism by which N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide exerts its effects is not fully understood but may involve:

    Molecular Targets: The compound could interact with specific enzymes or receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares key properties of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide with structurally related compounds from published literature:

Compound Substituents Melting Point (°C) Key Spectral Data (1H NMR, IR) Biological/Functional Notes
This compound (Target) Cyclopentyl, cyclopropyl, methylbenzamide Not reported Likely NH peaks ~12–10 ppm (amide), ArH ~7–8 ppm (aromatic), CH2/CH3 ~2–4 ppm (alkyl substituents) Hypothesized high lipophilicity due to cyclopropane/cyclopentane groups; potential kinase inhibition
N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide Thioxoimidazolidinone, methylbenzamide 220–222 NH: 12.58, 11.68 ppm; ArH: 7.70–7.27 ppm; CH: 4.59–2.42 ppm; IR: C=O (1680 cm⁻¹), S–H (2560 cm⁻¹) Demonstrated moderate antimicrobial activity in vitro; thioxo group enhances electrophilicity
N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-4-nitrobenzamide Nitrobenzamide, thioxoimidazolidinone 244–245 NH: 12.40, 11.91 ppm; ArH: 8.36–7.64 ppm; IR: NO2 (1520 cm⁻¹), C=O (1675 cm⁻¹) Higher melting point due to nitro group; increased solubility in polar solvents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl, methylbenzamide Not reported NH: 6.21 ppm (broad); OH: 3.40 ppm; IR: O–H (3300 cm⁻¹), C=O (1645 cm⁻¹) N,O-bidentate directing group for metal catalysis; used in C–H functionalization reactions
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-…-2-methylbenzamide Dichloro-fluorophenyl, trifluoromethyl, isoxazolidinone, methylbenzamide Not reported Not reported Classified as environmentally hazardous (UN3077); complex substituents suggest agrochemical use

Key Research Findings and Structural Insights

Impact of Substituents on Physicochemical Properties: Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., compound 1 in ) exhibit higher melting points (244–245°C) compared to methyl-substituted derivatives (220–222°C), likely due to enhanced dipole interactions.

Functional Group Contributions: Thioxoimidazolidinone (): Enhances electrophilicity, enabling nucleophilic attack in enzymatic targets. Hydroxy-tert-Butyl (): Facilitates coordination with transition metals (e.g., Pd, Cu) in catalytic applications.

Environmental and Safety Considerations :

  • Fluorinated and chlorinated benzamides (e.g., ) are classified as environmentally hazardous (UN3077), suggesting that similar compounds require rigorous ecotoxicological profiling.

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.

Structural Characteristics

The compound features a unique molecular structure characterized by a cyclopentyl group, a cyclopropyl group, and a pyrazole moiety. Its molecular formula is C21H25N3OC_{21}H_{25}N_3O with a molecular weight of approximately 335.4 g/mol. The presence of functional groups such as amides and pyrazoles contributes to its reactivity and biological interactions.

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies:

  • Reduced Inflammation : The compound has been shown to decrease edema and inhibit leukocyte migration, which are critical factors in the inflammatory response.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which play pivotal roles in inflammation and immune responses.
  • NF-κB Inhibition : The compound suppresses the activation of NF-κB, a key transcription factor involved in inflammatory processes, suggesting potential utility in treating inflammatory diseases.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes:

  • Cyclooxygenase Inhibition : Similar compounds within the pyrazole class have been studied for their ability to block cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain .
Enzyme TargetActivityReference
COX-2Inhibition
NF-κBInhibition

Case Studies and Research Findings

Several studies have examined the biological activity of compounds structurally similar to this compound:

  • Study on Pyrazole Derivatives : A series of sulfonamide-containing pyrazole derivatives were synthesized and evaluated for their COX inhibition capabilities. This research highlighted the importance of structural modifications in enhancing biological activity .
  • Inflammation Models : Animal studies utilizing models of acute inflammation demonstrated that compounds with similar pyrazole structures exhibited reduced inflammatory responses, supporting the hypothesis that these compounds can serve as effective anti-inflammatory agents .

Potential Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Rheumatoid Arthritis : Due to its anti-inflammatory properties and ability to inhibit key inflammatory mediators, this compound could be explored as a treatment option for rheumatoid arthritis and other inflammatory diseases.
  • Cancer Therapy : The inhibition of pathways involving NF-kB may also position this compound as a candidate for cancer therapies, where inflammation plays a role in tumor progression.

Q & A

Q. Q1: What synthetic strategies are recommended for optimizing the yield of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methylbenzamide?

Methodological Answer: Synthetic routes for pyrazole-based benzamides often involve multi-step protocols. For example:

  • Step 1: Cyclopropane and cyclopentyl groups can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura for cyclopropyl groups) .
  • Step 2: The pyrazole core is typically synthesized via cyclocondensation of hydrazines with diketones or β-keto esters. Substituent regioselectivity (e.g., 1-cyclopentyl vs. 5-cyclopropyl) can be controlled using steric directing groups or temperature modulation .
  • Step 3: Methylbenzamide linkage is achieved via amidation using coupling agents like EDCI/HOBt in anhydrous DMF .
    Optimization Tips:
  • Monitor reaction progress with TLC or HPLC (C18 column, acetonitrile/water gradient) .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid side products.

Q. Q2: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic methods is critical:

  • 1H/13C NMR: Assign peaks for cyclopropane (δ 0.5–1.5 ppm, multiplet) and cyclopentyl protons (δ 1.5–2.5 ppm). Pyrazole C3-methyl groups typically appear at δ 2.3–2.5 ppm .
  • X-ray Crystallography: Resolve ambiguities in substituent positioning (e.g., cyclopentyl vs. cyclopropyl orientation) using single-crystal diffraction data .
  • Elemental Analysis: Confirm empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. Q3: How can researchers address contradictions in biological activity data across different batches of this compound?

Methodological Answer: Inconsistent bioactivity often stems from:

  • Purity Variability: Use HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 150 mm) to quantify impurities. Batches with >95% purity (λ = 254 nm) are ideal .
  • Conformational Isomerism: Cyclopropane and cyclopentyl groups may adopt multiple conformers. Use dynamic NMR (variable-temperature studies) or DFT calculations to identify dominant conformers .
  • Solvent Effects: Test activity in multiple solvents (DMSO, ethanol) to rule out solubility-driven artifacts .

Q. Q4: What advanced techniques are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Molecular Docking: Use AutoDock Vina to model interactions between the cyclopropyl group and hydrophobic enzyme pockets. Validate with mutagenesis studies .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .

Q. Q5: How can researchers differentiate between regioisomers or tautomers during synthesis?

Methodological Answer:

  • 2D NMR (HSQC, NOESY): Identify through-space correlations (e.g., cyclopentyl protons near pyrazole C4) to assign substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): Detect mass differences (<0.001 Da) between regioisomers.
  • Crystallographic Data: Compare experimental X-ray structures with predicted tautomeric models .

Q. Q6: What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze degradation products via LC-MS .
  • Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the amide bond .
  • Additives: Include antioxidants (e.g., 0.1% BHT) in DMSO stock solutions to inhibit radical-mediated decomposition .

Data Analysis and Reporting

Q. Q7: How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility Parameters: Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. For example, cyclopropane’s low δP (~6 MPa¹/²) favors nonpolar solvents .
  • Co-solvency Approach: Use ethanol-water mixtures (e.g., 30:70 v/v) to enhance solubility while maintaining biological relevance .

Q. Q8: What statistical methods are appropriate for dose-response studies involving this compound?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (IC50, Hill slope) using GraphPad Prism.
  • ANOVA with Tukey’s Test: Compare efficacy across multiple concentrations (e.g., 1 nM–100 µM) to identify significant differences (p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.